molecular formula C17H25N3O6S B7719574 Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate

Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate

Cat. No.: B7719574
M. Wt: 399.5 g/mol
InChI Key: JKZONZAHTVVKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester, an acetamido group, and an ethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine derivative, the ring is functionalized with the desired substituents.

    Introduction of the Ethoxyphenylsulfonyl Group: This step often involves a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

    Acetamidation: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism by which Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition. The piperazine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • Ethyl 3-acetamido-4-hydroxybenzoate
  • Ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate

Comparison: Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and binding properties. Compared to similar compounds, it may offer enhanced selectivity and potency in certain biological assays.

Properties

IUPAC Name

ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-4-25-16-7-6-14(12-15(16)18-13(3)21)27(23,24)20-10-8-19(9-11-20)17(22)26-5-2/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZONZAHTVVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.